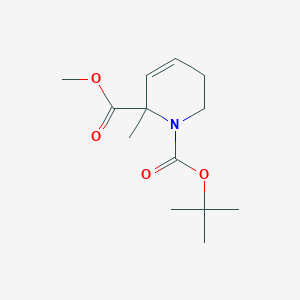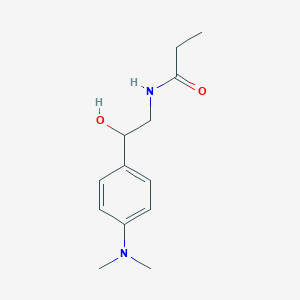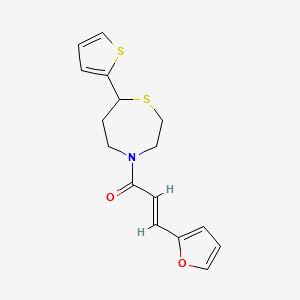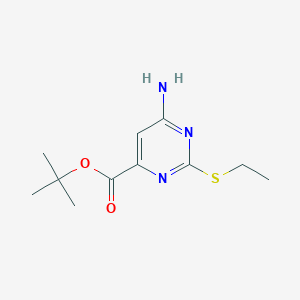
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide, also known as THPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用机制
The mechanism of action of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This compound has also been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antitumor activity, neuroprotective effects, and anti-inflammatory effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In the brain, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide has several advantages for use in lab experiments, including its ability to inhibit the activity of certain enzymes and signaling pathways, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its neuroprotective and anti-inflammatory effects. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
未来方向
There are several future directions for research on N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide, including its potential use in the development of new cancer treatments, its potential use in the treatment of neurodegenerative diseases, and its potential use in the treatment of inflammatory diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Additionally, research is needed to determine the safety and toxicity of this compound and to identify any potential side effects.
合成方法
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of tetrahydro-2H-pyran-4-ol and 1H-pyrazole-4-carboxylic acid to form 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid. This compound is then reacted with tetrahydrofuran-3-carboxylic acid to form this compound.
科学研究应用
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide has shown potential for use in various scientific research applications, including drug development, cancer research, and neuroscience. In drug development, this compound has been shown to have antitumor activity and may be useful in the development of new cancer treatments. In cancer research, this compound has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer therapies. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the development of new treatments for neurodegenerative diseases.
属性
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c17-13(10-1-4-19-9-10)15-11-7-14-16(8-11)12-2-5-18-6-3-12/h7-8,10,12H,1-6,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSPNKINGMBYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[(3-fluorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2839517.png)

![2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride](/img/structure/B2839520.png)

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2839527.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2839528.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)cyclohexyl phenylcarbamate](/img/structure/B2839530.png)

![2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2839532.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2839535.png)
![(3,4-Dichlorophenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2839539.png)